N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its high affinity for the 5-HT1A receptor, demonstrating potent antagonistic activity.
Vorbereitungsmethoden
The synthesis of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohexanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of lower urinary tract dysfunction. Its high affinity for the 5-HT1A receptor makes it a promising candidate for further research in this area. Additionally, it may have applications in other fields such as chemistry and biology, although specific studies are limited.
Wirkmechanismus
The primary mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide involves antagonism of the 5-HT1A receptor. By binding to this receptor, the compound can inhibit its activity, which may lead to therapeutic effects in conditions such as lower urinary tract dysfunction.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can be compared to other compounds with similar structures or functions. For example:
N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide: This compound has a similar structure but with different positioning of the methoxy and nitro groups.
2-phenoxyethyl N-(2-methoxy-4-nitrophenyl)carbamate: Another compound with a similar functional group arrangement but different overall structure.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor affinity and potential therapeutic applications.
Biologische Aktivität
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide is a compound that has garnered interest due to its biological activity, particularly its interaction with serotonin receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and comparative analyses.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclohexane ring and functional groups that contribute to its pharmacological properties. The compound's molecular formula is C15H18N2O3, with a molecular weight of approximately 270.31 g/mol.
The primary mechanism of action for this compound involves its antagonistic activity at the 5-HT1A receptor . This receptor is a subtype of serotonin receptors that plays a crucial role in various physiological processes, including mood regulation and urinary function. By blocking this receptor, the compound may alleviate symptoms associated with lower urinary tract dysfunction, making it a candidate for therapeutic use in this area.
Affinity for 5-HT1A Receptor
Research indicates that this compound demonstrates high affinity for the 5-HT1A receptor. This property is significant as it suggests potential applications in treating conditions related to serotonin dysregulation, such as anxiety disorders and depression.
Antagonistic Effects
The antagonistic effects of this compound have been studied in various models, showing promising results in modulating serotonergic activity. For instance, preclinical studies have indicated that it can effectively reduce micturition reflexes in animal models, supporting its potential use in managing urinary disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide | Similar nitro and methoxy groups but different positioning | Moderate affinity for 5-HT1A |
2-phenoxyethyl N-(2-methoxy-4-nitrophenyl)carbamate | Different overall structure with similar functional groups | Less potent than this compound |
This comparison highlights how slight modifications in structure can significantly affect biological activity and receptor affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Urinary Dysfunction : A study demonstrated that administration of the compound in rat models resulted in significant reductions in urinary frequency and urgency, indicating its potential utility in treating lower urinary tract symptoms .
- Molecular Docking Studies : In silico analyses have shown favorable binding interactions between this compound and the 5-HT1A receptor, supporting experimental findings regarding its antagonistic properties .
- Comparative Pharmacological Studies : When compared to other known antagonists of the 5-HT1A receptor, this compound exhibited superior efficacy in modulating serotonergic activity without significant side effects typically associated with other treatments .
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAISQWGIGVECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.